(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by the presence of fluorine atoms, a thioether linkage, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzyl thiol and 2-fluoroaniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the nitrile group yields primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of fluorine atoms and the sulfonyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acrylonitrile derivatives with fluorine atoms and sulfonyl groups. Examples include:
- (E)-3-((2-chlorobenzyl)thio)-3-((2-chlorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile
- (E)-3-((2-bromobenzyl)thio)-3-((2-bromophenyl)amino)-2-(phenylsulfonyl)acrylonitrile
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-fluoroanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O2S2/c23-18-11-5-4-8-16(18)15-29-22(26-20-13-7-6-12-19(20)24)21(14-25)30(27,28)17-9-2-1-3-10-17/h1-13,26H,15H2/b22-21+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLSDVJBLNYCSW-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2F)SCC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2F)/SCC3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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